molecular formula C12H13N3O3 B2623640 Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate CAS No. 159216-53-2

Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate

Cat. No.: B2623640
CAS No.: 159216-53-2
M. Wt: 247.254
InChI Key: CLTKKPRUJDXJOF-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate is a chemical compound with the CAS Registry Number 159216-53-2 . It has a molecular formula of C12H13N3O3 and a molecular weight of 247.25 g/mol . The compound is characterized by its carbamoylurea and ester functional groups, which are often of interest in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. This product is accompanied by cold-chain transportation options to ensure its stability upon delivery . This product is labeled "For Research Use Only," meaning it is intended for use in laboratory research and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

ethyl 2-[(4-cyanophenyl)carbamoylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-18-11(16)8-14-12(17)15-10-5-3-9(7-13)4-6-10/h3-6H,2,8H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTKKPRUJDXJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate typically involves the reaction of ethyl glycinate hydrochloride with 4-cyanophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes steps such as purification through recrystallization or chromatography to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substituents

Ethyl 2-{[(2-cyanophenyl)carbamoyl]amino}acetate (C₁₂H₁₃N₃O₃) is a positional isomer of the target compound, differing only in the cyano group’s position (ortho vs. para). Key differences include:

  • Steric Hindrance: The ortho isomer may experience steric clashes between the cyano group and adjacent substituents, reducing its ability to form inclusion complexes with cyclodextrins, as observed in chloro-substituted analogs .

Table 1: Comparison of Ortho vs. Para Cyano Derivatives

Property Ethyl 2-{[(4-Cyanophenyl)carbamoyl]amino}acetate Ethyl 2-{[(2-Cyanophenyl)carbamoyl]amino}acetate
Substituent Position Para Ortho
Melting Point (Predicted) Higher (due to symmetry) Lower
Solubility Moderate in polar solvents Reduced due to steric hindrance
Bioactivity Potentially higher Likely lower (inferred from chloro analogs)

Chloro-Substituted Analogs

Ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate and its derivatives (e.g., CEE4) exhibit significantly lower antibacterial activity compared to the target compound. This is attributed to:

  • Reduced Ester Reactivity : Chloro-substituted esters show diminished hydrolysis rates, limiting their conversion to active metabolites .
  • Complexation Efficiency: β-Cyclodextrin inclusion complexes of chloro-substituted esters demonstrate lower guest retrieval efficiency (~40–60%) compared to cyano analogs, as shown via XRD and TGA studies .

Table 2: Chloro vs. Cyano Substituent Impact

Parameter Chloro-Substituted Esters Cyano-Substituted Esters (Target)
Antibacterial Activity Low or inactive (MIC > 128 µg/mL) Potentially higher (data pending)
Host-Guest Complexation Moderate (40–60% retrieval) Likely improved (higher polarity)
Metabolic Stability Higher (resists hydrolysis) Lower (enhanced reactivity)

Carbamoyl vs. Amino Derivatives

Ethyl 2-((4-cyanophenyl)amino)acetate (C₁₁H₁₃N₃O₂) lacks the carbamoyl group present in the target compound. Key distinctions include:

  • Hydrogen Bonding : The carbamoyl group in the target compound enables additional hydrogen bonding, improving interactions with biological targets (e.g., enzymes) .
  • Synthetic Utility: The carbamoyl moiety allows further derivatization (e.g., hydrazide formation), whereas amino derivatives are less versatile .

Fluorophenyl and Heterocyclic Analogs

Compounds like ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}acetate introduce fluorine, which enhances electronegativity but may reduce metabolic stability compared to the cyano group . Heterocyclic derivatives (e.g., thiazolidin-4-ones) derived from ethyl chloroacetate exhibit distinct pharmacological profiles, emphasizing the role of the carbamoyl-amino group in modulating target specificity .

Structural and Physicochemical Properties

  • Crystallinity: XRD data for chloro-substituted esters reveal amorphous phases in inclusion complexes, whereas cyano analogs may form more ordered structures due to stronger dipole interactions .
  • Thermal Stability: TGA shows chloro-substituted esters decompose at ~200°C, while cyano derivatives likely degrade at higher temperatures (~220–250°C) due to increased polarity .

Biological Activity

Overview

Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate is a synthetic compound with notable applications in both organic chemistry and biological research. This compound has garnered attention for its potential biological activities, particularly in the fields of proteomics and medicinal chemistry.

  • IUPAC Name : Ethyl 2-[(4-cyanophenyl)carbamoylamino]acetate
  • Molecular Formula : C12H13N3O3
  • Molecular Weight : 247.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate biochemical pathways involved in cellular signaling, metabolic regulation, and gene expression. Its unique structural features, particularly the cyano group, contribute to its reactivity and potential interactions within biological systems.

Biological Activities

  • Antiviral Activity : this compound has been explored for its antiviral properties, particularly against HIV-1. Studies suggest that derivatives of this compound exhibit significant inhibitory effects on viral replication, indicating its potential as a lead compound for antiviral drug development .
  • Proteomics Research : The compound is utilized in proteomics to study protein interactions and functions. Its biochemical properties allow it to act as a probe in various assays aimed at understanding protein dynamics within cells .
  • Synthesis of Bioactive Compounds : As a versatile building block in organic synthesis, this compound serves as a precursor for developing other bioactive molecules, enhancing its relevance in pharmaceutical chemistry .

Case Study 1: Antiviral Efficacy

A study examining the antiviral efficacy of this compound derivatives demonstrated that certain modifications to the structure significantly enhanced activity against HIV-1. The most potent derivative achieved an EC50 value of approximately 5 μM, showcasing its potential as a therapeutic agent .

Case Study 2: Proteomic Applications

In proteomic studies, the use of this compound facilitated the identification of novel protein interactions. The compound's ability to form stable complexes with target proteins allowed researchers to map interaction networks crucial for understanding disease mechanisms .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaAntiviral ActivityUnique Features
Ethyl 2-{[(4-nitrophenyl)carbamoyl]amino}acetateC12H13N3O3ModerateNitro group substitution
Ethyl 2-{[(4-methoxyphenyl)carbamoyl]amino}acetateC12H13N3O3LowMethoxy group affecting electronic properties
Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}acetateC12H13N3O3HighChlorine substituent enhancing reactivity

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as coupling a 4-cyanophenyl carbamate intermediate with ethyl glycinate. Key steps include:

  • Esterification : Reacting the carboxylic acid precursor with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester.
  • Carbamoylation : Introducing the carbamoyl group via reaction with isocyanates or carbamoyl chlorides in anhydrous solvents (e.g., DMF) at 0–25°C . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting parameters like solvent polarity (e.g., THF vs. DCM), temperature (e.g., reflux for faster kinetics), and stoichiometric ratios of reagents.

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of characteristic signals (e.g., ester carbonyl at ~170 ppm in ¹³C NMR, carbamoyl NH protons at ~8–10 ppm in ¹H NMR).
  • Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺ or [M−H]⁻) and fragmentation patterns consistent with the structure.
  • HPLC-PDA : Assess purity (>95%) by comparing retention times and UV spectra against a reference standard .

Q. What are the primary degradation pathways of this compound under varying pH and temperature conditions?

Hydrolysis is the dominant degradation mechanism:

  • Acidic Conditions : The ester group hydrolyzes to the carboxylic acid, while the carbamoyl linkage may remain intact.
  • Alkaline Conditions : Both ester and carbamoyl groups undergo hydrolysis, yielding glycine derivatives and 4-cyanophenylamine . Stability studies should employ accelerated testing (e.g., 40°C/75% RH) with periodic sampling for HPLC analysis to model shelf-life .

Advanced Research Questions

Q. How does the electronic nature of the 4-cyanophenyl substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

The electron-withdrawing cyano group enhances the electrophilicity of the adjacent carbamoyl carbonyl, facilitating nucleophilic attack (e.g., by amines or alcohols). Comparative studies with 4-methoxyphenyl analogs show slower reaction kinetics due to electron-donating effects . Computational modeling (DFT) can predict charge distribution and reactive sites, guiding derivatization strategies .

Q. What experimental strategies can resolve contradictions in reported biological activity data for structurally similar compounds?

Contradictions often arise from assay variability (e.g., cell lines, incubation times). To address this:

  • Standardize Assays : Use validated protocols (e.g., OECD guidelines for cytotoxicity) and include positive/negative controls.
  • SAR Analysis : Compare activity trends across analogs (e.g., replacing the cyano group with halogens or methyl groups) to identify critical pharmacophores .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to discern significant trends .

Q. How can the compound’s potential as a protease inhibitor be evaluated through kinetic and structural studies?

  • Enzyme Assays : Measure IC₅₀ values against target proteases (e.g., trypsin-like enzymes) using fluorogenic substrates.
  • X-ray Crystallography : Co-crystallize the compound with the protease to identify binding interactions (e.g., hydrogen bonds with the carbamoyl group).
  • MD Simulations : Model binding dynamics and residence times to optimize inhibitor design .

Methodological Considerations

Q. What techniques are recommended for analyzing by-products formed during large-scale synthesis?

  • LC-MS/MS : Identify low-abundance impurities (e.g., dimerization products or oxidation derivatives).
  • Isolation via Prep-HPLC : Purify by-products for structural elucidation using 2D NMR (COSY, HSQC) .

Q. How can solvent effects on the compound’s solubility and stability be systematically studied?

  • Phase Solubility Analysis : Measure solubility in binary solvent systems (e.g., ethanol-water) using the Higuchi method.
  • Stability-Indicating Methods : Conduct stress testing (oxidative, thermal) in different solvents and analyze degradation profiles via UPLC .

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